5-Bromo-3-fluoropyridine-2-sulfonyl chloride
Overview
Description
5-Bromo-3-fluoropyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C5H2BrClFNO2S and its molecular weight is 274.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
New Synthetic Reagents and Methodologies
A study by Leng and Qin (2018) introduced a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent offers a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties, showcasing the potential of bromo-fluoropyridine sulfonyl derivatives in enriching the SuFEx tool cabinet for regioselective synthesis (Leng & Qin, 2018).
Anticancer Activity
Research conducted by Miao et al. (2010) synthesized an anticancer active compound 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione through a modified Schotten-Baumann reaction. This compound exhibited significant anticarcinogenic activity against HL-60 and BEL-7402 cancer cells, demonstrating the potential of bromo-fluoropyridine sulfonyl derivatives in medicinal chemistry (Miao et al., 2010).
Versatile Synthesis and Functionalization
Sutherland and Gallagher (2003) described the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid in high yield, which was used in Suzuki reactions to give 3,5-disubstituted 2-fluoropyridines and corresponding 2-pyridones. This work highlights the flexibility of bromo-fluoropyridine derivatives in synthesizing diverse functionalized pyridines (Sutherland & Gallagher, 2003).
Chemoselective Functionalization
Stroup et al. (2007) demonstrated the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, achieving selective substitutions under various conditions. This study showcases the compound's utility in synthesizing complex molecules with precise control over functional group introduction (Stroup et al., 2007).
Halogen-rich Intermediate for Synthesis
Wu et al. (2022) developed syntheses for halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serve as valuable building blocks in medicinal chemistry for creating pentasubstituted pyridines with desired functionalities for chemical manipulations (Wu et al., 2022).
Radiosynthesis of Fluoropyridines
The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a radiofluorination/palladium-catalyzed amination sequence, conducted by Pauton et al. (2019), illustrates the application of bromo-fluoropyridine derivatives in developing radiopharmaceuticals for diagnostic imaging (Pauton et al., 2019).
Properties
IUPAC Name |
5-bromo-3-fluoropyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-4(8)5(9-2-3)12(7,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXBZXSKNBOEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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